Cyclohexanone, cyclohexylidenehydrazone

Catalog No.
S3341029
CAS No.
4278-87-9
M.F
C12H20N2
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone, cyclohexylidenehydrazone

CAS Number

4278-87-9

Product Name

Cyclohexanone, cyclohexylidenehydrazone

IUPAC Name

N-(cyclohexylideneamino)cyclohexanimine

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C12H20N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H2

InChI Key

GYQYUOSKLVIRAB-UHFFFAOYSA-N

SMILES

C1CCC(=NN=C2CCCCC2)CC1

Canonical SMILES

C1CCC(=NN=C2CCCCC2)CC1
  • Preparation of enamines and imines: These nitrogen-containing functional groups serve as crucial intermediates in numerous organic reactions. Cyclohexanone readily undergoes condensation reactions with primary amines to form enamines, while reaction with secondary amines yields imines [].
  • Synthesis of cyclic and heterocyclic compounds: The cyclohexane ring of cyclohexanone can be manipulated through various reactions to form diverse cyclic and heterocyclic compounds. These ring transformations are crucial for constructing complex organic molecules with specific functionalities [].
  • Reduction to cyclohexanol: Cyclohexanone can be reduced using various reducing agents to yield cyclohexanol, a valuable alcohol intermediate in organic synthesis. This reduction reaction plays a vital role in the production of numerous pharmaceuticals and other fine chemicals [].

Cyclohexylidenehydrazone: Exploring its Potential

Cyclohexylidenehydrazone, a derivative of cyclohexanone, possesses interesting properties and holds potential for various scientific research applications, although it is less commonly studied compared to cyclohexanone. Some potential areas of exploration include:

  • Development of new catalysts: Researchers are investigating the potential of cyclohexylidenehydrazone derivatives as ligands for metal complexes. These complexes could find applications as catalysts in various organic transformations [].
  • Medicinal chemistry studies: Preliminary studies suggest that certain cyclohexylidenehydrazone derivatives exhibit potential biological activities, warranting further investigation for their therapeutic potential [].
  • Material science applications: The unique structure and properties of cyclohexylidenehydrazone could be explored for potential applications in material science, such as the development of new polymers or functional materials [].

Cyclohexanone, cyclohexylidenehydrazone is an organic compound formed from the condensation of cyclohexanone and hydrazine. This compound features a cyclohexylidene group, which is a derivative of cyclohexane with a ketone functional group. Cyclohexanone itself is a colorless, oily liquid with a sweet odor reminiscent of benzaldehyde and is slightly soluble in water while being miscible with organic solvents. The chemical structure can be represented as follows:

C6H11N2O\text{C}_6\text{H}_{11}\text{N}_2\text{O}

This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

There is no scientific literature available on the specific mechanism of action of cyclohexanone, cyclohexylidenehydrazone. However, depending on the substituent (R) on the hydrazone group, the molecule could potentially have various functionalities depending on the designed properties. For instance, hydrazones can be used as chelating agents to bind metal ions or act as functional groups in medicinal chemistry [].

  • Cyclohexanone is a flammable liquid with moderate toxicity. It is essential to handle it with appropriate personal protective equipment and ventilation [].
  • Hydrazones can have varying toxicity profiles depending on the substituents.
Typical of hydrazones. These include:

  • Hydrazone Formation: The primary reaction involves the condensation of cyclohexanone with hydrazine, leading to the formation of the hydrazone:
    C6H10O+H2N NH2C6H11N2O+H2O\text{C}_6\text{H}_{10}\text{O}+\text{H}_2\text{N NH}_2\rightarrow \text{C}_6\text{H}_{11}\text{N}_2\text{O}+\text{H}_2\text{O}
  • Rearrangements: Under acidic or basic conditions, cyclohexylidenehydrazone can rearrange to form different products, such as amines or other nitrogen-containing compounds.
  • Oxidation: It may also be susceptible to oxidation reactions, potentially leading to the formation of more complex nitrogenous compounds.

Cyclohexanone derivatives, including cyclohexylidenehydrazone, have been studied for their biological activities. For instance, rubomycin derivatives containing cyclohexylidenehydrazone have shown significant antitumor properties in various cancer models. Studies indicate that these compounds can exhibit selective cytotoxicity against certain types of cancer cells, such as lymphosarcoma and Ehrlich carcinoma . The mechanism of action often involves interference with cellular processes such as DNA replication and repair.

The synthesis of cyclohexanone, cyclohexylidenehydrazone typically involves the following steps:

  • Condensation Reaction: Cyclohexanone is reacted with hydrazine hydrate in an alcohol solvent (commonly methanol) under heating conditions. This reaction usually takes about one hour and yields the desired hydrazone.
    • Reaction Conditions:
      • Reactants: Cyclohexanone and hydrazine hydrate
      • Solvent: Methanol
      • Temperature: Heating for 1 hour
  • Purification: The product can be purified through recrystallization or distillation methods to remove unreacted starting materials and by-products .

Cyclohexanone, cyclohexylidenehydrazone has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Medicinal Chemistry: Due to its biological activity, it is explored for potential use in cancer therapies.
  • Chemical Research: It can be utilized in studies involving hydrazones and their reactivity patterns.

Interaction studies involving cyclohexanone, cyclohexylidenehydrazone focus on its reactivity with other chemical species. These studies often aim to understand how this compound interacts with biological targets or other synthetic intermediates. For example:

  • Antitumor Activity Testing: Research has shown that derivatives like rubomycin 13-cyclohexylidenehydrazone exhibit selective activity against specific cancer cell lines, indicating potential therapeutic uses .
  • Chemical Reactivity: The compound's ability to undergo rearrangements and form new products under various conditions is crucial for its application in synthetic chemistry.

Cyclohexanone, cyclohexylidenehydrazone shares structural similarities with other hydrazones and ketones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Cyclohexanone oximeKetoximeUsed as an intermediate in nylon production
PhenylhydrazineAryl hydrazineKnown for its use in the synthesis of azo dyes
Acetophenone hydrazoneAryl ketoneExhibits different biological activities compared to alkyl derivatives

Uniqueness

Cyclohexanone, cyclohexylidenehydrazone stands out due to its specific structural configuration that allows for unique interactions in biological systems and its potential efficacy in cancer treatment compared to simpler hydrazones or other ketones.

XLogP3

2.4

Other CAS

4278-87-9

Dates

Last modified: 04-15-2024

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